Cas no 941992-23-0 (N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide)

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide
- F2385-0212
- AKOS024645363
- 941992-23-0
- N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)naphthalene-2-sulfonamide
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- Inchi: 1S/C23H24N2O3S/c1-2-3-14-25-22-12-10-20(15-19(22)9-13-23(25)26)24-29(27,28)21-11-8-17-6-4-5-7-18(17)16-21/h4-8,10-12,15-16,24H,2-3,9,13-14H2,1H3
- InChI Key: NWWMEYMGDJPGKP-UHFFFAOYSA-N
- SMILES: S(C1C=CC2C=CC=CC=2C=1)(NC1C=CC2=C(C=1)CCC(N2CCCC)=O)(=O)=O
Computed Properties
- Exact Mass: 408.15076381g/mol
- Monoisotopic Mass: 408.15076381g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 674
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.9Ų
- XLogP3: 4.3
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2385-0212-20μmol |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide |
941992-23-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2385-0212-100mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide |
941992-23-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2385-0212-2mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide |
941992-23-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2385-0212-1mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide |
941992-23-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2385-0212-20mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide |
941992-23-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2385-0212-5mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide |
941992-23-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2385-0212-10mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide |
941992-23-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2385-0212-2μmol |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide |
941992-23-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2385-0212-15mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide |
941992-23-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2385-0212-5μmol |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide |
941992-23-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide Related Literature
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Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
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Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
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Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
Additional information on N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide
Comprehensive Overview of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide (CAS No. 941992-23-0)
The compound N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide (CAS No. 941992-23-0) is a specialized organic molecule with a unique structural framework. This sulfonamide derivative combines a tetrahydroquinoline core with a naphthalene ring, making it a subject of interest in pharmaceutical and material science research. Its molecular formula and intricate architecture contribute to its potential applications in drug discovery and small-molecule inhibitors development.
In recent years, the demand for heterocyclic compounds like N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide has surged due to their role in targeting enzyme inhibition and receptor modulation. Researchers are particularly intrigued by its potential in anti-inflammatory and neuroprotective applications, aligning with the growing focus on central nervous system (CNS) disorders and age-related diseases. The compound's sulfonamide group is a key functional moiety, often associated with enhanced bioavailability and binding affinity.
The synthesis of CAS No. 941992-23-0 involves multi-step organic reactions, including cyclization and sulfonylation processes. Its 1-butyl-2-oxo-tetrahydroquinoline scaffold is synthesized via Pictet-Spengler reactions, followed by selective sulfonamide coupling with naphthalene-2-sulfonyl chloride. This methodology highlights the compound's compatibility with modern green chemistry principles, a trending topic in sustainable research.
From a structure-activity relationship (SAR) perspective, the N-butyl side chain and naphthalene sulfonamide moiety are critical for its pharmacokinetic properties. Computational studies suggest its potential as a lead compound for kinase inhibitors, a hot topic in cancer therapeutics. The compound's logP and polar surface area values indicate moderate blood-brain barrier (BBB) permeability, relevant to neurodegenerative disease research.
Analytical characterization of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide employs techniques like HPLC, NMR, and mass spectrometry. Its stability under various pH conditions and thermal analysis data are essential for formulation development. These properties align with the pharmaceutical industry's emphasis on quality by design (QbD) and preformulation studies.
In material science, this compound's aromatic stacking capabilities make it a candidate for organic semiconductors and luminescent materials. Its π-conjugated system is being explored for optoelectronic applications, coinciding with the rise of flexible electronics research. The sulfonamide group also offers potential for polymeric modifications, a niche yet growing field.
Regulatory and patent landscapes indicate increasing interest in CAS 941992-23-0, with filings related to selective enzyme modulators. However, its commercial availability remains limited to research-grade quantities, reflecting its status as a novel chemical entity (NCE). This scarcity has spurred discussions on scalable synthesis methods in academic forums.
Future directions for N-(1-butyl-2-oxo-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide research include structure optimization for improved target selectivity and metabolic stability. Collaborative efforts between computational chemists and medicinal chemists are expected to accelerate its development, particularly in addressing drug-resistant pathologies—a pressing global health challenge.
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